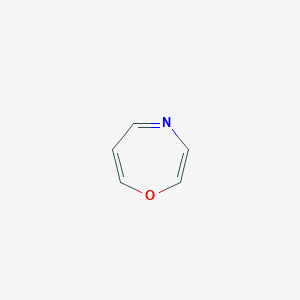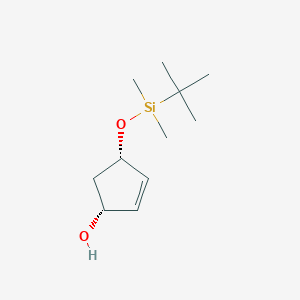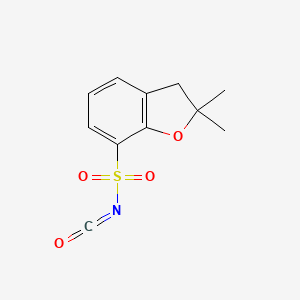
tert-butyl N-(2-amino-4-thiophen-3-ylphenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl N-(2-amino-4-thiophen-3-ylphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and a thienyl group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [2-amino-4-(3-thienyl)phenyl]carbamate typically involves the condensation of tert-butyl 2-amino phenylcarbamate with a thienyl-substituted carboxylic acid. The reaction is often carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction conditions usually include mild temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
tert-butyl N-(2-amino-4-thiophen-3-ylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of a nitro group will produce an amino group.
科学研究应用
Chemistry
In chemistry, tert-butyl [2-amino-4-(3-thienyl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its ability to form stable complexes with biological molecules makes it useful in biochemical assays.
Medicine
Studies have shown that similar compounds exhibit significant anti-inflammatory activity, which could be harnessed for therapeutic purposes .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or coatings can enhance their performance and durability.
作用机制
The mechanism of action of tert-butyl [2-amino-4-(3-thienyl)phenyl]carbamate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
tert-butyl N-(2-amino-4-thiophen-3-ylphenyl)carbamate: Characterized by the presence of a thienyl group.
Tert-butyl [2-amino-4-(4-methylphenyl)phenyl]carbamate: Contains a methyl-substituted phenyl group.
Tert-butyl [2-amino-4-(3-pyridyl)phenyl]carbamate: Features a pyridyl group instead of a thienyl group.
Uniqueness
The uniqueness of tert-butyl [2-amino-4-(3-thienyl)phenyl]carbamate lies in its thienyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological or chemical targets are required.
属性
分子式 |
C15H18N2O2S |
|---|---|
分子量 |
290.4 g/mol |
IUPAC 名称 |
tert-butyl N-(2-amino-4-thiophen-3-ylphenyl)carbamate |
InChI |
InChI=1S/C15H18N2O2S/c1-15(2,3)19-14(18)17-13-5-4-10(8-12(13)16)11-6-7-20-9-11/h4-9H,16H2,1-3H3,(H,17,18) |
InChI 键 |
CQLWGCAQHYYESW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CSC=C2)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details


体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1'-(Tert-butoxycarbonyl)spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine]-7-carboxylic acid](/img/structure/B8637135.png)







![[1-(thiophen-2-yl)cyclobutyl]methanamine](/img/structure/B8637177.png)

![Methyl {4-[1-(4-iodophenyl)-1,2-dimethylpropyl]phenoxy}(pyridin-2-yl)acetate](/img/structure/B8637188.png)


![2-[2-(2,4-Dichlorophenyl)ethyl]oxirane](/img/structure/B8637204.png)
